N-(6-hydroxypyridin-3-yl)piperidine-4-carboxamide hydrochloride
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Overview
Description
N-(6-hydroxypyridin-3-yl)piperidine-4-carboxamide hydrochloride is a compound that belongs to the class of heterocyclic organic compounds It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-hydroxypyridin-3-yl)piperidine-4-carboxamide hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through reactions involving pyridine derivatives.
Coupling Reactions: The final step involves coupling the piperidine and pyridine rings to form N-(6-hydroxypyridin-3-yl)piperidine-4-carboxamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(6-hydroxypyridin-3-yl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for coupling reactions). The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can yield different piperidine or pyridine derivatives.
Scientific Research Applications
N-(6-hydroxypyridin-3-yl)piperidine-4-carboxamide hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(6-hydroxypyridin-3-yl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the modulation of metabolic pathways .
Comparison with Similar Compounds
N-(6-hydroxypyridin-3-yl)piperidine-4-carboxamide hydrochloride can be compared with other similar compounds, such as:
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has similar structural features and is being explored for its anti-tubercular activity.
Piperidine Derivatives: Various piperidine derivatives have been studied for their pharmacological applications, including as inhibitors of tubulin polymerization and as potential anticancer agents.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
N-(6-oxo-1H-pyridin-3-yl)piperidine-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c15-10-2-1-9(7-13-10)14-11(16)8-3-5-12-6-4-8;/h1-2,7-8,12H,3-6H2,(H,13,15)(H,14,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAMHWNSJUSEBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CNC(=O)C=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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